molecular formula C9H4F2O2 B8686733 4,7-Difluorobenzofuran-2-carbaldehyde

4,7-Difluorobenzofuran-2-carbaldehyde

Cat. No. B8686733
M. Wt: 182.12 g/mol
InChI Key: NOKVSPBIUHWUDK-UHFFFAOYSA-N
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Patent
US06355669B1

Procedure details

Oxazalyl chloride (0.26 ml) was added to 0.42 ml dimethyl sulfoxide and 7 ml dichloromethane at −78° C. and stirred for 3 minutes at the same temperature. 272 mg of the 4,7-difluoro-2-hydroxybenzofuran was added thereto at the same temperature and stirred for 40 minutes. After 1.2 ml triethylamine was added to the reaction mixture, the temperature was raised to room temperature, and the mixture was stirred at room temperature for 30 minutes. After water was added to the reaction mixture, it was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was subjected to silica gel chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 169 mg of 4,7-difluorobenzofuran-2-carbaldehyde as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].CS(C)=[O:4].ClCCl.[F:9][C:10]1[C:15]2[CH:16]=C(O)[O:18][C:14]=2[C:13]([F:20])=[CH:12][CH:11]=1.C(N([CH2:26][CH3:27])CC)C>O>[F:9][C:10]1[C:15]2[CH:16]=[C:27]([CH:26]=[O:4])[O:18][C:14]=2[C:13]([F:20])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
0.42 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
7 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Smiles
FC1=CC=C(C2=C1C=C(O2)O)F
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at the same temperature and stirred for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
FC1=CC=C(C2=C1C=C(O2)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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